N-[(2-fluorophenyl)methyl]-6-(1H-imidazol-1-yl)pyrimidin-4-amine
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Overview
Description
N-[(2-fluorophenyl)methyl]-6-(1H-imidazol-1-yl)pyrimidin-4-amine is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, an imidazole ring, and a pyrimidinamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-fluorophenyl)methyl]-6-(1H-imidazol-1-yl)pyrimidin-4-amine typically involves multiple steps, starting with the preparation of the fluorophenylmethyl group and the imidazole ring. These components are then combined through a series of reactions, including nucleophilic substitution and condensation reactions. The reaction conditions often require the use of strong bases or acids, and the reactions are typically carried out under anhydrous conditions to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of reactor type depends on the desired scale and the specific reaction conditions required. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: N-[(2-fluorophenyl)methyl]-6-(1H-imidazol-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the compound's structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or triethylamine (Et₃N).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further utilized in various applications or as intermediates in the synthesis of other compounds.
Scientific Research Applications
Chemistry: In chemistry, N-[(2-fluorophenyl)methyl]-6-(1H-imidazol-1-yl)pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, or anticancer activities, making it a candidate for further investigation in drug development.
Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its interaction with biological targets can be explored to design drugs with specific pharmacological effects.
Industry: In the industrial sector, this compound may be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which N-[(2-fluorophenyl)methyl]-6-(1H-imidazol-1-yl)pyrimidin-4-amine exerts its effects involves its interaction with specific molecular targets. The imidazole ring, in particular, can bind to enzymes or receptors, modulating their activity. The fluorophenyl group may enhance the compound's binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Imidazole derivatives: Compounds containing the imidazole ring, such as imidazole itself or substituted imidazoles.
Fluorophenyl derivatives: Compounds with fluorophenyl groups, such as 2-fluorophenol or 2-fluorobenzaldehyde.
Pyrimidinamine derivatives: Compounds with pyrimidinamine structures, such as pyrimidin-4-amine or its derivatives.
Uniqueness: N-[(2-fluorophenyl)methyl]-6-(1H-imidazol-1-yl)pyrimidin-4-amine stands out due to its combination of the fluorophenyl group, imidazole ring, and pyrimidinamine moiety. This unique structure provides it with distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-6-imidazol-1-ylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN5/c15-12-4-2-1-3-11(12)8-17-13-7-14(19-9-18-13)20-6-5-16-10-20/h1-7,9-10H,8H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRRJHYANRJOTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC(=NC=N2)N3C=CN=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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